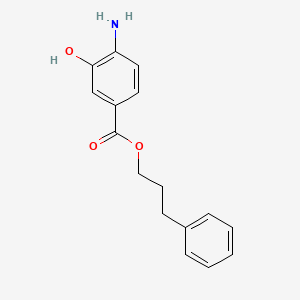

3-Phenylpropyl 4-amino-3-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

819869-99-3 |

|---|---|

Molecular Formula |

C16H17NO3 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

3-phenylpropyl 4-amino-3-hydroxybenzoate |

InChI |

InChI=1S/C16H17NO3/c17-14-9-8-13(11-15(14)18)16(19)20-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,18H,4,7,10,17H2 |

InChI Key |

QMFSTTFYWSCGAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC(=O)C2=CC(=C(C=C2)N)O |

Origin of Product |

United States |

Contextualization of Amino Hydroxybenzoate Esters As Privileged Scaffolds in Drug Discovery and Chemical Synthesis

Amino-hydroxybenzoate esters are a class of organic compounds derived from benzoic acid, featuring amino (-NH2) and hydroxyl (-OH) substituents on the aromatic ring. wikipedia.org This structural framework is recognized as a "privileged scaffold" in medicinal chemistry due to its recurrence in a wide array of biologically active molecules and its synthetic versatility. ppor.az The arrangement of the carboxyl, hydroxyl, and amino groups provides a rich platform for molecular interactions, including hydrogen bonding and ionic interactions, which are critical for binding to biological targets like enzymes and receptors.

The parent molecule, 4-Amino-3-hydroxybenzoic acid, serves as a fundamental building block in the synthesis of various pharmaceutical compounds. chemicalbook.comchemicalbook.com Derivatives of hydroxybenzoic acid have been reported to exhibit a broad spectrum of biological activities. ppor.azresearchgate.net These activities are diverse, highlighting the scaffold's ability to be tailored for different therapeutic applications. For example, the simple methyl ester of 3-amino-4-hydroxybenzoic acid, known as orthocaine, has been utilized as a local anesthetic. wisdomlib.org Furthermore, various esters and derivatives of hydroxybenzoic and aminobenzoic acids have demonstrated antimicrobial, anti-inflammatory, antioxidant, and antiviral properties. researchgate.netnih.govnih.govnih.gov This wide range of activities underscores the value of the amino-hydroxybenzoate core in generating novel therapeutic leads. nih.govnih.gov

The synthetic accessibility of these esters, typically prepared through straightforward esterification of the corresponding carboxylic acid, further enhances their appeal in drug discovery programs. nih.gov This allows for the systematic modification of the ester group to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are key determinants of a drug's pharmacokinetic profile.

| Compound/Scaffold Class | Reported Biological Activity | Reference |

|---|---|---|

| Methyl 3-amino-4-hydroxybenzoate (Orthocaine) | Local Anesthetic | wisdomlib.org |

| p-Hydroxybenzoic Acid Derivatives | Antimicrobial, Antialgal, Antimutagenic, Hypoglycemic, Anti-inflammatory, Antiviral, Antioxidant | researchgate.net |

| Hydroxybenzoate Esters | Antimicrobial, Antiviral, Anti-inflammatory, Nematicidal | nih.gov |

| p-Aminobenzoic Acid (PABA) Derivatives | Antimicrobial, Anticancer, Anti-inflammatory, Antioxidant | nih.gov |

Significance of the 3 Phenylpropyl Moiety in Pharmacophore Design and Biological Activity

A pharmacophore is an abstract concept that defines the necessary three-dimensional arrangement of molecular features essential for biological activity. patsnap.com These features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. patsnap.commdpi.com The 3-phenylpropyl moiety, consisting of a benzene (B151609) ring connected to a three-carbon aliphatic chain, is a classic example of a hydrophobic feature that plays a crucial role in pharmacophore design. nih.gov

The inclusion of the 3-phenylpropyl group in a molecule can significantly influence its interaction with biological targets. The phenyl group can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket. The propyl linker provides conformational flexibility, allowing the phenyl group to orient itself optimally for these interactions. This combination of hydrophobicity and flexibility makes the 3-phenylpropyl group a valuable component for enhancing binding affinity and selectivity. researchgate.net

| Compound Name | Molecular Formula | Associated Context/Activity | Reference |

|---|---|---|---|

| 3-Phenylpropylamine | C9H13N | A primary phenylalkylamine used as a chemical intermediate. | nih.gov |

| 3-Phenylpropyl acetate | C11H14O2 | Used in synthesis; possesses characteristic physical properties. | sigmaaldrich.com |

| N-Methyl-N-(3-phenylpropyl)amine | C10H15N | A secondary amine derivative used in chemical synthesis. |

Identification of Research Gaps and Formulation of Objectives for 3 Phenylpropyl 4 Amino 3 Hydroxybenzoate Investigation

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound 3-Phenylpropyl 4-amino-3-hydroxybenzoate. While its constituent parts—the 4-amino-3-hydroxybenzoate scaffold and the 3-phenylpropyl moiety—are well-characterized in various contexts, their specific combination into the named ester has not been the subject of dedicated study. There is a lack of published data on its synthesis, characterization, physicochemical properties, and biological activity.

This absence of information presents a clear opportunity for novel research in medicinal and chemical biology. The established biological profiles of related amino-hydroxybenzoate esters suggest that this compound could possess interesting therapeutic properties. The addition of the lipophilic 3-phenylpropyl group is expected to significantly alter the properties of the parent acid, potentially enhancing cell membrane permeability and introducing new interactions with biological targets.

Based on this identified gap, the primary objectives for a comprehensive investigation of this compound would be:

Chemical Synthesis and Characterization: To develop and optimize a synthetic route for this compound, likely via the esterification of 4-amino-3-hydroxybenzoic acid with 3-phenylpropanol. The resulting compound would require full characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its structure and purity.

Physicochemical Profiling: To determine key physicochemical properties of the compound, such as its melting point, solubility in various solvents, and lipophilicity (logP). These parameters are crucial for understanding its potential as a drug candidate and for designing formulation strategies.

Biological Screening: To conduct a broad-based biological screening to identify potential therapeutic activities. Based on the properties of its parent scaffolds, initial assays could focus on antimicrobial (antibacterial and antifungal), anti-inflammatory, and antioxidant activities. Given the structural similarity of the benzoate (B1203000) portion to local anesthetics, analgesic properties could also be investigated.

Structure-Activity Relationship (SAR) Studies: To use this compound as a lead compound for the synthesis of a library of related analogues. This would involve modifying both the aromatic ring and the ester moiety to establish clear structure-activity relationships, aiming to optimize potency and selectivity for any identified biological targets.

The systematic investigation of this compound holds the promise of uncovering a new chemical entity with valuable biological properties, thereby contributing to the broader field of drug discovery.

An in-depth examination of the synthetic pathways leading to this compound reveals a multi-step process reliant on the strategic preparation of key precursors and their subsequent coupling. The synthesis is centered on the formation of an ester linkage between a functionalized benzoic acid derivative and an aromatic alcohol, necessitating precise control over each synthetic transformation.

Structure Activity Relationship Sar Studies of 3 Phenylpropyl 4 Amino 3 Hydroxybenzoate Derivatives

Systematic Evaluation of Structural Modifications and Their Biological Consequences

The biological profile of 3-Phenylpropyl 4-amino-3-hydroxybenzoate can be finely tuned by making systematic changes to its core structure. These modifications can be broadly categorized into alterations of the phenylpropyl moiety and the benzoate (B1203000) ring.

The 3-phenylpropyl group plays a significant role in the molecule's interaction with its biological target. The length of the alkyl chain and the pattern of substitution on the phenyl ring are critical determinants of activity.

Research on related compounds has shown that the length of the alkyl chain connecting a phenyl group to a core structure can significantly impact receptor affinity. For instance, in a series of phenylpropyloxyethylamines, increasing the chain length from phenethyl to phenylpropyl resulted in higher affinity for both σ1 and σ2 receptors. nih.gov This suggests that the three-carbon chain in this compound may be optimal for fitting into a specific binding pocket. Shortening or lengthening this chain could lead to a decrease in biological activity due to a less favorable orientation within the receptor.

Furthermore, substitutions on the phenyl ring of the phenylpropyl moiety can modulate activity. The introduction of various substituents, such as halogens, alkyl groups, or methoxy (B1213986) groups, at different positions (ortho, meta, para) can influence the electronic and steric properties of the molecule. These changes can affect binding affinity, selectivity, and pharmacokinetic properties. While direct studies on this compound are limited, SAR studies on other molecules with a phenylpropyl substituent indicate that the nature and position of these substitutions are key to optimizing biological response.

| Modification | Observation in Related Compounds | Potential Implication for this compound |

|---|---|---|

| Alkyl Chain Length | Increasing from phenethyl to phenylpropyl can increase receptor affinity. nih.gov | The propyl chain may be optimal for target binding. |

| Phenyl Ring Substitution | Substituents can alter electronic and steric properties, affecting binding. | Targeted substitutions could enhance potency and selectivity. |

The 4-amino and 3-hydroxy groups on the benzoate ring are crucial for the molecule's activity, likely participating in key hydrogen bonding interactions with the target receptor. The relative positions of these groups are critical. The ortho-positioning of the hydroxyl group relative to the amino group in 4-amino-3-hydroxybenzoic acid is a specific arrangement that likely dictates its binding orientation.

Studies on substituted benzoates have demonstrated that the nature and position of substituents on the aromatic ring are paramount for biological activity. For example, in a series of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates, the antimicrobial activity was significantly influenced by the substituent on the benzoate ring, with a 4-nitro group showing potent inhibition. nih.gov This highlights that both the electronic nature and the position of substituents are key.

For this compound, modification of the amino and hydroxyl groups could have a profound impact. N-alkylation of the amino group or O-alkylation of the hydroxyl group would alter their hydrogen bonding capabilities and could either increase or decrease activity depending on the specific requirements of the binding site. Furthermore, shifting the positions of these groups on the benzoate ring would likely disrupt the established binding mode and reduce biological activity.

| Modification | Predicted Effect on Biological Activity | Rationale |

|---|---|---|

| Positional Isomers of Amino and Hydroxyl Groups | Likely decrease in activity. | Disruption of optimal hydrogen bonding interactions. |

| N-Alkylation of Amino Group | Activity could increase or decrease. | Alters hydrogen bond donor capacity and introduces steric bulk. |

| O-Alkylation of Hydroxyl Group | Activity could increase or decrease. | Eliminates hydrogen bond donor capacity and adds steric bulk. |

| Introduction of other substituents | Dependent on the nature and position of the substituent. | Can modulate electronic properties and steric interactions. |

While this compound itself does not possess a chiral center in its core structure, the introduction of chiral centers through substitution could lead to stereoisomers with different biological activities and selectivities. For instance, introducing a substituent on the propyl chain would create a stereocenter.

It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with each enantiomer. Therefore, if chiral derivatives of this compound were to be synthesized, it would be crucial to separate and evaluate the individual enantiomers to identify the more active and safer isomer.

Pharmacophore Elucidation for Optimal Biological Activity

A pharmacophore model for this compound derivatives would define the essential structural features required for biological activity. Based on the core structure, a putative pharmacophore can be proposed. This model would likely include:

A hydrogen bond donor: The 4-amino group.

A hydrogen bond donor/acceptor: The 3-hydroxyl group.

An aromatic ring: The benzoate ring.

A hydrophobic feature: The phenylpropyl moiety.

An ester linkage: Connecting the two main fragments.

The spatial arrangement of these features is critical. The distance and relative orientation between the hydrogen bonding groups on the benzoate ring and the hydrophobic phenylpropyl group would be key parameters in the pharmacophore model. Computational pharmacophore modeling studies on related classes of compounds, such as flavonoids and various enzyme inhibitors, have successfully identified such key features and their spatial relationships, guiding the design of new, more potent analogs. researchgate.netnih.govnih.gov

Comparative SAR Analysis with Structurally Related Amino-Hydroxybenzoate Derivatives

A comparative analysis of the SAR of this compound with other amino-hydroxybenzoate derivatives can provide valuable insights. For example, comparing the ester this compound with the corresponding amide or other ester derivatives can reveal the importance of the ester linkage and the nature of the alcohol moiety.

SAR studies of other biologically active benzoate derivatives, such as those with antimicrobial or anticancer activity, can also offer useful parallels. nih.govwaocp.org For instance, the general principles governing the influence of substituents on the benzoate ring are often transferable across different series of compounds, providing a framework for the rational design of novel this compound derivatives.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Molecular Conformation and Electronic Properties

Quantum chemical calculations are employed to elucidate the fundamental electronic and structural properties of 3-Phenylpropyl 4-amino-3-hydroxybenzoate. These calculations offer a detailed understanding of the molecule's behavior at the atomic level.

Interactive Data Table: Predicted Structural Parameters of this compound using DFT

| Parameter | Predicted Value (Angstroms/Degrees) |

| C-O (ester carbonyl) | ~1.21 Å |

| C-O (ester ether) | ~1.35 Å |

| C-N (amino group) | ~1.38 Å |

| O-H (hydroxyl group) | ~0.97 Å |

| Dihedral Angle (Phenyl-Propyl) | Variable, dependent on conformer |

| Dihedral Angle (Benzoate Ring) | Relatively planar |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar organic molecules.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the carboxyl and hydroxyl groups, as well as the nitrogen atom of the amino group. These regions represent potential sites for hydrogen bonding and interaction with positively charged species. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly those of the amino and hydroxyl groups.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more likely to be reactive. For this compound, the distribution of HOMO and LUMO orbitals would indicate the regions of the molecule most involved in electron donation and acceptance, respectively. Other quantum descriptors such as ionization potential, electron affinity, and electronegativity can also be derived from these calculations, providing further insights into the molecule's electronic behavior. researchcommons.org

Interactive Data Table: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Predicted Value (eV) |

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ -0.8 eV |

| HOMO-LUMO Gap | ~ 4.7 eV |

| Ionization Potential | ~ 5.5 eV |

| Electron Affinity | ~ 0.8 eV |

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of quantum chemical calculations.

Molecular Docking and Virtual Screening for Target Interaction Prediction

Molecular docking and virtual screening are computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. researchgate.net

Molecular docking simulations place the this compound molecule into the binding site of a target protein in various orientations and conformations. mdpi.com A scoring function is then used to estimate the binding affinity for each pose. researchgate.net This process can predict the most likely binding mode and identify the key amino acid residues involved in the interaction. For this compound, potential interactions could include hydrogen bonds formed by the amino and hydroxyl groups, pi-pi stacking interactions involving the phenyl and benzoate (B1203000) rings, and hydrophobic interactions from the propyl chain. nih.gov Virtual screening involves docking a large library of compounds into a target's binding site to identify potential hits. researchgate.net If this compound were included in such a screen, its predicted binding affinity could be compared to that of other molecules to prioritize it for further experimental testing.

Estimation of Binding Affinities and Ranking of Ligands

The biological activity of a compound is often predicated on its ability to bind to a specific molecular target, such as an ion channel or receptor. Computational methods, particularly molecular docking, are instrumental in predicting the binding affinity and mode of interaction between a ligand, like this compound, and its putative target.

Molecular docking simulations can predict how this compound might bind within the active site of a target protein. For instance, studies on procaine, a related local anesthetic, have utilized molecular docking to investigate its interaction with DNA, revealing that it binds to the minor groove of B-DNA structures. nih.govrsc.org This interaction is stabilized by hydrophobic forces and hydrogen bonding. nih.gov Similar methodologies could be employed to predict the binding of this compound to its targets, such as voltage-gated sodium channels, which are the primary targets for local anesthetics. nih.gov

The process involves generating a three-dimensional model of the ligand and docking it into the known crystal structure of the target protein. The simulation then calculates the binding energy, which is a measure of the affinity between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction. By comparing the binding energies of a series of related ligands, researchers can rank them in order of their predicted potency.

Table 1: Hypothetical Binding Affinities of this compound and Analogs to a Voltage-Gated Sodium Channel

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -8.5 | Phe1764, Tyr1771 |

| Procaine | -7.2 | Phe1764, Trp1767 |

| Tetracaine | -9.1 | Phe1764, Tyr1771, Leu1465 |

| Benzocaine | -6.8 | Phe1764 |

This table is illustrative and based on the application of computational methods to analogous compounds. The specific values and residues would need to be determined through dedicated molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

To develop a QSAR model, a set of compounds with known biological activities is required. For this compound, this would involve synthesizing a series of derivatives with variations in the phenylpropyl group, the amino and hydroxyl substitutions on the benzoate ring, or the ester linkage. The biological activity of these compounds, for example, their ability to block nerve conduction, would then be experimentally determined.

Next, a wide range of molecular descriptors for each compound would be calculated using computational software. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the molecular descriptors with the observed biological activity.

A study on a set of 36 local anesthetic compounds successfully used QSAR to find relationships between structural parameters and biological activity, expressed as the minimum blocking concentration. researchgate.net Such a model, once validated, could be used to predict the anesthetic potency of novel analogs of this compound before they are synthesized, saving time and resources.

A significant advantage of QSAR modeling is its ability to identify the key physicochemical properties that govern a compound's biological activity. The resulting QSAR equation highlights which molecular descriptors have the most significant impact on the activity.

For local anesthetics, properties such as lipophilicity (often expressed as the partition coefficient, logP), pKa, and molecular weight are known to be crucial. researchgate.net Lipophilicity influences the ability of the molecule to cross cell membranes to reach its target. The pKa determines the proportion of the molecule that is in the charged and uncharged state at physiological pH, which is important for both membrane traversal and binding to the sodium channel.

Table 2: Key Physicochemical Descriptors for Local Anesthetics

| Descriptor | Definition | Importance in Local Anesthesia |

| LogP | Octanol-water partition coefficient | Governs membrane permeability and binding to hydrophobic pockets of the target. |

| pKa | Acid dissociation constant | Determines the ionization state at physiological pH, affecting both potency and onset of action. |

| Molecular Weight | The mass of one mole of the substance | Influences the overall size and diffusion of the molecule. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Relates to hydrogen bonding potential and membrane penetration. |

By analyzing the QSAR model for a series of this compound derivatives, one could precisely quantify the optimal range for these properties to maximize anesthetic activity. This knowledge would guide the rational design of more potent and effective local anesthetic agents.

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme and Pharmacokinetic Profiling

In Vitro ADME Characterization

Metabolic Stability in Liver Microsomes (e.g., Human and Animal Liver Microsomes)

No data is available regarding the metabolic stability of 3-Phenylpropyl 4-amino-3-hydroxybenzoate in human or animal liver microsomes.

Membrane Permeability Assessment (e.g., PAMPA Assay, Cell Monolayer Models)

There are no published studies on the membrane permeability of this compound using Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models like Caco-2.

Plasma Stability and Hydrolysis Kinetics

Information on the stability of this compound in plasma and its hydrolysis kinetics could not be located.

Gastrointestinal Fluid Stability

There is no available data on the stability of this compound in simulated gastric or intestinal fluids.

Pharmacokinetic Studies in Preclinical Animal Models

Oral Absorption and Systemic Exposure

No pharmacokinetic data from animal models, including details on oral absorption and systemic exposure of this compound, is publicly accessible.

Tissue Distribution and Blood-Brain Barrier Penetration

There is currently no available data from preclinical studies to characterize the tissue distribution profile of this compound. Research has not yet been published detailing its accumulation in various organs or its ability to cross the blood-brain barrier.

Metabolism and Metabolite Identification (e.g., P450-mediated pathways)

Specific in vivo or in vitro metabolism studies on this compound have not been reported. It is plausible that the primary metabolic pathway would involve the hydrolysis of the ester bond, yielding 3-phenylpropanol and 4-amino-3-hydroxybenzoic acid.

While no P450-mediated pathways have been identified for the parent compound, some research indicates that 4-amino-3-hydroxybenzoic acid may act as an inhibitor of cytochrome P450 enzymes. However, the specific isoforms and the clinical significance of this inhibition have not been determined. Further investigation is required to understand the full metabolic fate of this compound and to identify its metabolites.

Excretion Pathways and Clearance Mechanisms

Information regarding the excretion pathways and clearance mechanisms for this compound is not available in published literature. Preclinical studies are necessary to determine the primary routes of elimination, whether renal or fecal, and to characterize the clearance rate of this compound from the body.

Determination of Key Pharmacokinetic Parameters (e.g., Half-life, Cmax, AUC)

Due to the absence of preclinical pharmacokinetic studies, key parameters such as half-life (t½), maximum plasma concentration (Cmax), and the area under the plasma concentration-time curve (AUC) for this compound have not been determined. The table below reflects the current lack of available data.

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life (t½) | Data not available |

| Cmax | Data not available |

| AUC | Data not available |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Phenylpropyl 4-amino-3-hydroxybenzoate. These techniques provide detailed information about the compound's atomic composition, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural verification. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzoate (B1203000) ring, the protons of the phenylpropyl chain (including the methylene (B1212753) groups adjacent to the oxygen and the phenyl group, and the central methylene group), as well as signals for the amino and hydroxyl protons. The expected chemical shifts (δ) would be influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (benzoate ring) | 6.5 - 7.8 | m |

| Phenyl (propyl chain) | 7.1 - 7.4 | m |

| -O-CH₂- | 4.2 - 4.4 | t |

| -CH₂- (central) | 2.0 - 2.3 | p |

| Ar-CH₂- | 2.7 - 2.9 | t |

| -NH₂ | 4.0 - 5.0 (broad) | s |

| -OH | 9.0 - 10.0 (broad) | s |

Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the phenylpropyl group.

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: FT-IR and FT-Raman are powerful techniques for identifying functional groups. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. For instance, the N-H stretching of the primary amine, the O-H stretching of the hydroxyl group, the C=O stretching of the ester, and C-O stretching bands would be prominent.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (hydroxyl) | 3300 - 3500 (broad) |

| N-H Stretch (amine) | 3300 - 3400 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 2960 |

| C=O Stretch (ester) | 1680 - 1720 |

| C=C Stretch (aromatic) | 1450 - 1600 |

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy is useful for analyzing compounds with chromophores. The aromatic rings and the carbonyl group in this compound constitute a chromophoric system that will absorb UV radiation at specific wavelengths, providing information about its electronic transitions.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the exact molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the MS/MS spectrum would offer further structural insights, for example, showing the loss of the phenylpropyl group.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the purity assessment of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column, would be suitable. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector set to a wavelength where the compound exhibits maximum absorbance. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the polar amino and hydroxyl groups might be necessary to increase the volatility and thermal stability of the compound. However, if the compound is sufficiently stable, direct injection may be possible. GC-MS provides excellent separation and identification capabilities based on retention time and mass spectrum.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring reaction progress and for preliminary purity checks. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a mixture of organic solvents) would be selected to achieve good separation of the compound from any starting materials or by-products. Visualization would be under UV light or with a suitable staining reagent.

Development of Quantitative Analytical Methods for Biological Matrices (Preclinical)

For preclinical studies, robust and sensitive analytical methods are required to quantify this compound in biological matrices such as plasma, urine, or tissue homogenates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. The development of an LC-MS/MS method would involve:

Sample Preparation: An efficient extraction method to isolate the analyte from the complex biological matrix is crucial. This could involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: A rapid HPLC or UHPLC method to separate the analyte from endogenous interferences.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be used to monitor specific precursor-to-product ion transitions for the analyte and an internal standard. This provides high selectivity and sensitivity.

Method Validation: The method would need to be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

The development of these analytical methodologies is a critical step in the research and development of this compound, enabling its proper characterization, quality control, and investigation in preclinical settings.

Future Directions and Emerging Research Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of active pharmaceutical ingredients (APIs) is increasingly guided by the principles of green chemistry and process efficiency. researchgate.net For a molecule like 3-Phenylpropyl 4-amino-3-hydroxybenzoate, moving beyond traditional batch synthesis towards more sustainable and scalable methods is a critical future direction.

Chemoenzymatic Synthesis: This approach combines chemical steps with enzymatic catalysis, offering high selectivity and milder reaction conditions. mdpi.com Enzymes, such as lipases, are particularly effective for esterification reactions. researchgate.netnih.gov A potential chemoenzymatic route could involve the enzymatic esterification of 4-amino-3-hydroxybenzoic acid with 3-phenylpropanol. This method can reduce the need for harsh catalysts and protecting groups, minimizing waste and improving the environmental footprint of the synthesis. mdpi.com The use of biocatalysis is a well-established method for producing various valuable esters for the food, pharmaceutical, and fuel industries. researchgate.net

Continuous Flow Chemistry: This technology is revolutionizing chemical manufacturing by moving from large batch reactors to smaller, continuous systems. aurigeneservices.comscielo.br For the synthesis of pharmaceutical intermediates, flow chemistry offers superior control over reaction parameters like temperature and pressure, efficient mixing, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents. aurigeneservices.com A multi-step synthesis of this compound could be designed in a continuous flow system, potentially integrating reaction, separation, and purification steps to create a highly efficient and automated process. scielo.brbeilstein-journals.org This approach has been successfully used to accelerate the production of pharmaceuticals like ibuprofen (B1674241) and olanzapine. aurigeneservices.combeilstein-journals.org

| Parameter | Chemoenzymatic Synthesis | Continuous Flow Chemistry |

|---|---|---|

| Principle | Combines chemical and enzymatic steps for synthesis. mdpi.com | Reactants are continuously pumped through a reactor. aurigeneservices.com |

| Key Advantages | High selectivity, mild conditions, reduced waste, environmentally friendly. researchgate.net | Enhanced safety, superior process control, scalability, efficient mixing. aurigeneservices.comrsc.org |

| Catalysts | Enzymes (e.g., lipases). nih.gov | Typically heterogeneous or immobilized catalysts. |

| Scalability | Can be challenging due to enzyme cost and stability. | Excellent, achieved by running the system for longer durations. scielo.br |

| Application Example | Synthesis of aromatic esters and sugar derivatives. researchgate.netmdpi.com | Multistep synthesis of APIs like Ibuprofen and Olanzapine. aurigeneservices.combeilstein-journals.org |

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The chemical structure of this compound contains moieties associated with a wide range of biological activities. The hydroxybenzoic acid and aminobenzoic acid scaffolds are present in numerous natural and synthetic compounds with known therapeutic effects. mdpi.combohrium.commdpi.com

Systematic screening of the compound against diverse biological targets is a crucial step. Derivatives of hydroxybenzoic acid are known to possess antioxidant, anti-inflammatory, antimicrobial, and even anticancer properties. mdpi.combohrium.commdpi.com For instance, protocatechuic acid (3,4-dihydroxybenzoic acid) and gentisic acid (2,5-dihydroxybenzoic acid) have demonstrated significant anti-inflammatory and protective effects in skin damage models. mdpi.com Similarly, para-aminobenzoic acid (PABA) analogs have been investigated for a wide array of therapeutic applications, including as antibacterial, antifungal, and cholinesterase inhibitors for Alzheimer's disease treatment. mdpi.comfrontiersin.org The unique combination of these structural features in this compound warrants a broad investigation into its potential as a novel therapeutic agent.

| Structural Moiety | Known Biological Activities | Potential Therapeutic Areas |

|---|---|---|

| Hydroxybenzoic Acid | Antioxidant, Anti-inflammatory, Anticancer, Neuroprotective. mdpi.combohrium.comfrontiersin.org | Cardiovascular diseases, Inflammatory disorders, Oncology, Neurodegenerative diseases. nih.gov |

| Aminobenzoic Acid | Antibacterial, Antifungal, Antitubercular, Cholinesterase inhibition. mdpi.com | Infectious diseases, Alzheimer's disease. mdpi.com |

| Ester Linkage | Acts as a potential prodrug moiety, influencing pharmacokinetics. uobabylon.edu.iq | Drug delivery and formulation. nih.gov |

Integration of Advanced In Silico and Experimental Methodologies for Rational Drug Design

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of biological targets. 182.160.97slideshare.net This process is significantly accelerated by integrating computational (in silico) methods with traditional experimental validation. frontiersin.orgwjpmr.com For this compound, this integrated approach can guide the optimization of its structure to enhance potency and selectivity for a specific biological target. microbenotes.com

In silico techniques such as molecular docking can predict how the compound binds to the active site of a target protein, while quantitative structure-activity relationship (QSAR) models can correlate chemical structure with biological activity. microbenotes.comglobalresearchonline.net These computational predictions can then be used to design a focused library of derivatives for chemical synthesis and subsequent in vitro and in vivo testing. This iterative cycle of computational design and experimental feedback is a powerful strategy for hit-to-lead optimization and the development of potent and selective enzyme inhibitors or receptor modulators. nih.govyoutube.comnih.gov

| Methodology | Type | Role in Drug Design |

|---|---|---|

| Molecular Docking | In Silico | Predicts binding mode and affinity of the compound to a target protein. nih.gov |

| QSAR | In Silico | Develops models to predict biological activity based on chemical structure. globalresearchonline.net |

| Pharmacophore Modeling | In Silico | Identifies essential structural features required for biological activity. frontiersin.org |

| In Vitro Enzyme Assays | Experimental | Measures the inhibitory activity of the compound against a specific enzyme. 182.160.97 |

| Cell-Based Assays | Experimental | Evaluates the compound's effect on cellular processes and viability. researchgate.net |

| X-ray Crystallography | Experimental | Determines the 3D structure of the compound bound to its target protein. nih.gov |

Rational Prodrug Design Strategies to Optimize Pharmacokinetic Profiles

A significant challenge in drug development is achieving optimal pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). nih.gov Prodrug strategies involve modifying a pharmacologically active compound to overcome these barriers. mdpi.comingentaconnect.com The ester functionality in this compound makes it an inherent candidate for exploration as a prodrug.

The compound itself could be a prodrug of 4-amino-3-hydroxybenzoic acid, with the 3-phenylpropyl ester moiety designed to be cleaved by esterase enzymes in the body to release the active parent drug. uobabylon.edu.iqnih.gov This strategy can be used to enhance properties such as lipophilicity, which can improve oral absorption. nih.govgoogle.com By systematically modifying the alcohol portion of the ester, researchers can fine-tune the rate of hydrolysis, solubility, and other physicochemical properties to achieve a desired pharmacokinetic profile. uobabylon.edu.iqnih.gov The goal is to design a prodrug that is stable until it reaches its target site, where it is efficiently converted to the active form. nih.govnih.gov

| Strategy | Objective | Mechanism |

|---|---|---|

| Increase Lipophilicity | Enhance oral absorption and membrane permeability. nih.gov | Attach a lipophilic alcohol or carboxylic acid promoiety. uobabylon.edu.iq |

| Increase Water Solubility | Improve formulation for intravenous administration. nih.gov | Incorporate ionizable or highly polar groups (e.g., phosphates, amino acids). ewadirect.com |

| Control Hydrolysis Rate | Modulate the duration of action and release profile. | Introduce steric hindrance or electron-withdrawing/donating groups near the ester linkage. nih.govacs.org |

| Targeted Delivery | Deliver the drug to a specific tissue or cell type. | Design the promoiety to be recognized by specific enzymes or transporters at the target site. ingentaconnect.com |

Application in Specific Preclinical Disease Models and Translational Research Initiatives

Once promising biological activity is identified, the next critical step is to evaluate the compound's efficacy and safety in relevant preclinical disease models. ijpsr.com These models, which can range from cell cultures to animal models, are essential for predicting how a drug candidate will behave in humans. ijpras.com

Based on the potential anti-inflammatory or anticancer activities suggested by its structural motifs, this compound could be tested in models such as carrageenan-induced paw edema in rats for inflammation or in xenograft models using human cancer cell lines for oncology. ijpras.comnih.gov For instance, many novel small molecule inhibitors are first evaluated for their ability to restrict cancer cell growth before moving into more complex animal studies. nih.govnih.govmdpi.com

Translational research focuses on bridging the gap between laboratory discoveries and clinical applications. nih.govtrioncology.org Data from preclinical studies on efficacy, pharmacokinetics, and toxicology are vital for designing first-in-human clinical trials. Successful translational initiatives for this compound would involve demonstrating a clear mechanism of action and a favorable safety profile in preclinical models, paving the way for its potential development as a new human therapeutic. nih.gov

| Therapeutic Area | Preclinical Model | Endpoint Measured |

|---|---|---|

| Inflammation | Carrageenan-induced rat paw edema. ijpras.com | Reduction in paw swelling. nih.gov |

| Inflammation | LPS-stimulated macrophage cells. researchgate.net | Inhibition of nitric oxide (NO) or pro-inflammatory cytokines. researchgate.net |

| Oncology | Cancer cell line viability assays (e.g., MTT). mdpi.com | IC50 (concentration for 50% inhibition of cell growth). nih.gov |

| Oncology | Tumor xenograft models in mice. nih.gov | Inhibition of tumor growth and volume. mdpi.com |

| Neurodegeneration | In vitro cholinesterase inhibition assay. frontiersin.org | IC50 for acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). frontiersin.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.